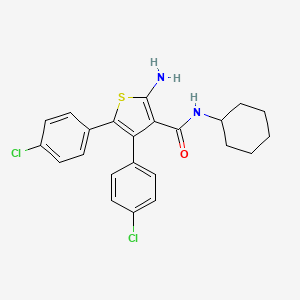![molecular formula C18H18N4O2 B10815170 3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1r)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815170.png)
3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1r)-1-(Pyridin-2-Yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic routes and reaction conditions for CHEMBL3092538 are not explicitly detailed in the available literature. general methods for synthesizing similar bioactive compounds often involve multi-step organic synthesis, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods typically involve optimizing these synthetic routes for scalability, yield, and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
CHEMBL3092538, like many bioactive molecules, can undergo various types of chemical reactions:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons and can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can occur under various conditions depending on the nature of the substituents involved.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields. The major products formed from these reactions depend on the specific functional groups present in CHEMBL3092538 and the nature of the reagents used.
科学的研究の応用
CHEMBL3092538 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound in studying structure-activity relationships (SAR) and in the development of new synthetic methodologies.
Biology: It serves as a probe in biological assays to investigate cellular pathways and molecular interactions.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a lead compound in drug discovery programs targeting specific diseases.
Industry: CHEMBL3092538 is utilized in the development of new materials and as a standard in analytical chemistry for method development and validation.
作用機序
The mechanism of action of CHEMBL3092538 involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved often depend on the specific target and the context in which the compound is used. Detailed studies on the binding affinity, selectivity, and downstream effects are crucial for understanding its mechanism of action.
類似化合物との比較
CHEMBL3092538 can be compared with other similar bioactive compounds cataloged in databases like ChEMBL and PubChem. Similar compounds may include those with analogous structures or similar biological activities. The uniqueness of CHEMBL3092538 lies in its specific molecular interactions and the particular biological pathways it affects. Some similar compounds include:
- CHEMBL1234567
- CHEMBL2345678
- CHEMBL3456789
These compounds may share structural motifs or functional groups with CHEMBL3092538 but differ in their specific biological targets and applications.
特性
分子式 |
C18H18N4O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
3-(4-oxo-3H-quinazolin-2-yl)-N-[(1R)-1-pyridin-2-ylethyl]propanamide |
InChI |
InChI=1S/C18H18N4O2/c1-12(14-7-4-5-11-19-14)20-17(23)10-9-16-21-15-8-3-2-6-13(15)18(24)22-16/h2-8,11-12H,9-10H2,1H3,(H,20,23)(H,21,22,24)/t12-/m1/s1 |
InChIキー |
HWTVYWVFOWWESR-GFCCVEGCSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=N1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
正規SMILES |
CC(C1=CC=CC=N1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid](/img/structure/B10815096.png)
![3-{4-[Bis(2-methylpropyl)amino]-3-[2-(4-cyanophenyl)acetamido]phenyl}butanoic acid](/img/structure/B10815100.png)
![sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate](/img/structure/B10815114.png)
![Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate)](/img/structure/B10815120.png)
![3-({1-[(2R)-2-benzylpropanoyl]-4-hydroxypiperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B10815127.png)
![2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylBenzamide](/img/structure/B10815134.png)
![(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid](/img/structure/B10815140.png)

![7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B10815147.png)

![5-[[4-[[4-[(3-Carboxy-4-chlorophenyl)amino]phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]amino]-2-chlorobenzoic acid](/img/structure/B10815167.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815169.png)

![2-({5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]pyrimidin-4-yl}amino)benzamide hydrochloride](/img/structure/B10815181.png)